2-[(Diallylamino)methyl]-4-fluoroaniline
Overview
Description
2-[(Diallylamino)methyl]-4-fluoroaniline is a chemical compound with the molecular formula C12H15FN2 It is characterized by the presence of a fluorine atom attached to an aniline ring, along with a diallylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diallylamino)methyl]-4-fluoroaniline typically involves the reaction of 4-fluoroaniline with diallylamine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Catalyst: Common catalysts used in this reaction include palladium or other transition metals.
Solvent: Solvents such as ethanol or methanol are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(Diallylamino)methyl]-4-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atom on the aniline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution Reagents: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
Scientific Research Applications
2-[(Diallylamino)methyl]-4-fluoroaniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Diallylamino)methyl]-4-fluoroaniline involves its interaction with specific molecular targets. The diallylamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The fluorine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: Lacks the diallylamino group, resulting in different chemical properties and reactivity.
2-[(Dimethylamino)methyl]-4-fluoroaniline: Contains a dimethylamino group instead of a diallylamino group, leading to variations in its chemical behavior.
Uniqueness
2-[(Diallylamino)methyl]-4-fluoroaniline is unique due to the presence of both the diallylamino group and the fluorine atom, which confer distinct chemical properties and potential applications. The combination of these functional groups makes it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-[[bis(prop-2-enyl)amino]methyl]-4-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2/c1-3-7-16(8-4-2)10-11-9-12(14)5-6-13(11)15/h3-6,9H,1-2,7-8,10,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAMLMXCEOPSIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)CC1=C(C=CC(=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601205889 | |
Record name | 2-Amino-5-fluoro-N,N-di-2-propen-1-ylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601205889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220039-27-9 | |
Record name | 2-Amino-5-fluoro-N,N-di-2-propen-1-ylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-fluoro-N,N-di-2-propen-1-ylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601205889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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